Home > Products > Screening Compounds P141407 > 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride - 1160221-26-0

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride

Catalog Number: EVT-1678050
CAS Number: 1160221-26-0
Molecular Formula: C24H19ClF2N2O5
Molecular Weight: 488.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride is a research compound investigated for its potential in modulating the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [, , , , , , , , , , ] While its specific classification remains undefined within the provided abstracts, its role in scientific research primarily revolves around its interaction with the F508del-CFTR protein, a mutated variant associated with cystic fibrosis.

Solid-State Forms

Research indicates that 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid can exist in various solid forms, impacting its properties and applications. One study identified a substantially crystalline free solid form (Form I) [, ]. Another study focused on a solvate form (Form A) and a hydrochloride salt (Form A HCl salt) [, ]. Characterization of these forms involved powder X-ray diffraction analysis, highlighting the significance of polymorphism in pharmaceutical development.

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (Compound 1)

Compound Description: This compound, often referred to as "Compound 1" in the provided abstracts, is a crucial molecule in cystic fibrosis research. It acts as a CFTR corrector, aiming to improve the function of the misfolded F508del-CFTR protein, which is responsible for cystic fibrosis. Researchers have investigated its various solid forms, formulations, and potential for combination therapies to maximize its therapeutic benefit. [, , , , , , , , , ]

Relevance: This compound is directly related to 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride as it is the free base form. The hydrochloride salt is simply a different salt form of the same active compound. []

N-(5-Hydroxy-2,4-ditert-butyl-phenyl)-4-oxo-1H-quinoline-3-carboxamide (Compound 2)

Compound Description: Also known as VX-770 or Ivacaftor, this compound is a CFTR potentiator. Unlike correctors, which address the folding and trafficking of CFTR protein, potentiators enhance the function of CFTR proteins already present on the cell surface. []

Relevance: While structurally distinct from 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride, Compound 2 is considered related due to its shared therapeutic target: CFTR. It represents a different class of CFTR modulators, and its combination with the main compound has been explored for potential synergistic effects in treating cystic fibrosis. [, ]

1,4-Dideoxy-2-hydroxymethyl-1,4-imino-l-threitol (IsoLAB)

Compound Description: IsoLAB is another CFTR corrector that has shown promise in improving F508del-CFTR processing and trafficking. []

Relevance: Although its specific chemical structure differs from 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride, IsoLAB is considered a related compound due to its similar mechanism of action as a CFTR corrector. Researchers have investigated the potential for synergistic effects when combining IsoLAB with the main compound to enhance F508del-CFTR function. []

N-[2-(5-Chloro-2-methoxy-phenylamino)-4′-methyl-[4,5′]bithiazolyl-2′-yl]-benzamide (Corr4a)

Compound Description: Corr4a acts as a CFTR corrector, aiming to improve the trafficking of F508del-CFTR protein to the cell surface. []

Relevance: Corr4a, similar to 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride, targets the defective CFTR protein and acts as a corrector. Despite structural differences, their shared therapeutic target and mechanism of action make Corr4a a relevant compound in this context. []

Miglustat

Compound Description: Miglustat is an iminosugar that inhibits glucosylceramide synthase, an enzyme involved in glycosphingolipid synthesis. While initially investigated for other diseases, its potential as a CFTR corrector has also been explored. []

Relevance: Although structurally distinct from 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride, Miglustat is considered related due to its investigated role as a CFTR corrector. Its inclusion in combination therapies with the main compound highlights the exploration of various corrector combinations for enhanced therapeutic benefits. []

Relevance: Despite structural differences from 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride, SAHA is considered a related compound due to its investigated role in potentially influencing CFTR expression and function. Its inclusion in combination therapies highlights the exploration of broader approaches to modulate CFTR activity. []

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide (VX-661, Tezacaftor)

Compound Description: VX-661, also known as Tezacaftor, is another CFTR corrector that has demonstrated efficacy in improving F508del-CFTR processing and trafficking. []

Relevance: VX-661 shares structural similarities with 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride, particularly the presence of the 2,2-Difluorobenzo[d][1,3]dioxol-5-yl group and the cyclopropanecarboxamide linkage. This structural similarity, along with their shared mechanism of action as CFTR correctors, makes VX-661 a closely related compound. []

4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid (ABBV-2222/GLPG2222)

Compound Description: ABBV-2222/GLPG2222 is a newer CFTR corrector developed by AbbVie-Galapagos. It exhibits potent in vitro functional activity in primary patient cells harboring the F508del mutation. This compound is designed to address the limitations of earlier CFTR correctors, including potency, efficacy, and drug-drug interactions. []

Relevance: ABBV-2222/GLPG2222 shares significant structural similarities with 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride. These shared structural features contribute to their common function as CFTR correctors, making ABBV-2222/GLPG2222 a closely related compound. []

Overview

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride is a complex organic compound with significant pharmaceutical implications. It is recognized under the Chemical Abstracts Service number 1160221-26-0 and has a molecular formula of C24H19ClF2N2O5. This compound is classified primarily as a pharmaceutical agent, particularly in the context of cystic fibrosis treatments, where it functions as a corrector of protein misfolding in the cystic fibrosis transmembrane conductance regulator protein.

Synthesis Analysis

The synthesis of 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride typically involves multi-step organic reactions. The initial steps likely include the formation of the cyclopropanecarboxamide from appropriate carboxylic acid derivatives and amines, followed by coupling reactions to introduce the pyridine and benzoic acid moieties.

Technical details may include:

  • Reagents: Specific reagents such as coupling agents (e.g., EDC or DCC) and solvents like dimethylformamide or dichloromethane.
  • Conditions: Temperature control and reaction times are critical for optimizing yield and purity.
  • Purification: Techniques such as recrystallization or chromatography are often employed to isolate the final product in high purity.
Molecular Structure Analysis

The molecular structure of 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride can be represented using various structural formulas. The compound features multiple functional groups, including a dioxole ring, a cyclopropane moiety, and a benzoic acid group.

Key structural data includes:

  • Molecular Weight: 488.87 g/mol
  • IUPAC Name: 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride
  • SMILES Notation: CC1=CC=C(NC(=O)C2(C3=C\C=C4\OC(F)(F)O\C4=C\3)CC2)N=C1C1=CC(C(=O)O)=CC=C1.[H]Cl
Chemical Reactions Analysis

The chemical reactivity of this compound can be analyzed through its potential interactions with biological targets. It primarily acts on the cystic fibrosis transmembrane conductance regulator protein by correcting misfolded proteins that impair chloride ion transport across cell membranes.

Key reactions may include:

  • Hydrolysis: The benzoic acid group can undergo hydrolysis under acidic or basic conditions.
  • Amide Bond Formation: The cyclopropanecarboxamide can participate in further reactions to form more complex derivatives.
Mechanism of Action

The mechanism of action for 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride involves its role as a corrector for defective cystic fibrosis transmembrane conductance regulator proteins. By stabilizing the protein structure and promoting proper folding, it enhances chloride ion transport in epithelial cells.

Data supporting this mechanism includes:

  • Binding Affinity: Studies indicate that this compound binds effectively to the misfolded protein forms.
  • Functional Assays: In vitro assays demonstrate improved ion transport in cell lines expressing mutant cystic fibrosis transmembrane conductance regulator proteins.
Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride are crucial for its application in pharmaceuticals.

Key properties include:

  • Purity: Typically around 96%.
  • Solubility: Soluble in organic solvents; limited aqueous solubility.
  • Stability: Requires storage away from light and moisture to maintain integrity.

Relevant data from literature indicates that physical stability is essential for maintaining therapeutic efficacy.

Applications

This compound has significant applications in scientific research and clinical settings:

  • Cystic Fibrosis Treatment: As part of combination therapies aimed at improving lung function and reducing exacerbations in patients with cystic fibrosis.
  • Drug Development: Serves as a lead compound for further optimization in developing more effective cystic fibrosis therapies.

Properties

CAS Number

1160221-26-0

Product Name

3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride

IUPAC Name

3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoic acid;hydrochloride

Molecular Formula

C24H19ClF2N2O5

Molecular Weight

488.9 g/mol

InChI

InChI=1S/C24H18F2N2O5.ClH/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17;/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31);1H

InChI Key

YNVODGKBKZCGGN-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O.Cl

Canonical SMILES

CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.